molecular formula C4H11ClN2O2 B13493552 4-amino-N-hydroxybutanamide hydrochloride

4-amino-N-hydroxybutanamide hydrochloride

Cat. No.: B13493552
M. Wt: 154.59 g/mol
InChI Key: DVJCOJNKSYZKRN-UHFFFAOYSA-N
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Description

4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 It is a hydrochloride salt form of 4-amino-N-hydroxybutanamide, which is an amide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the reaction of 4-aminobutyric acid with hydroxylamine hydrochloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified using techniques like crystallization or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

4-amino-N-hydroxybutanamide hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-dimethylbutanamide hydrochloride
  • 4-amino-5-chloro-2-methoxybenzoic acid
  • 4-piperidin-4-ylpyridine dihydrochloride

Uniqueness

4-amino-N-hydroxybutanamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications.

Biological Activity

4-Amino-N-hydroxybutanamide hydrochloride, a compound characterized by its unique combination of amino and hydroxylamine functional groups, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS No. 26815-97-4
Molecular Formula C4_4H11_{11}ClN2_2O2_2
Molecular Weight 154.6 g/mol
Purity ≥95%
Origin United States

The biological activity of this compound primarily involves its interaction with various enzymes and biochemical pathways:

  • Enzyme Inhibition : The hydroxylamine group can form covalent bonds with enzyme active sites, potentially inhibiting enzyme activity. This property is particularly significant in the context of metalloenzymes, where the compound may act as an inhibitor .
  • Cytokine Modulation : Research has indicated that derivatives of this compound can suppress the expression of inflammatory cytokines such as IL-1β and IL-6, suggesting a role in anti-inflammatory responses .

Anti-inflammatory Effects

A study synthesized several compounds related to this compound and evaluated their anti-inflammatory properties. Notably, certain derivatives exhibited potent inhibition of IL-1β and IL-6 mRNA expression in vitro, with significant reductions in these cytokines observed in vivo without hepatotoxicity . This suggests potential applications in treating inflammatory diseases.

Interaction with GABA Transporters

Another area of investigation focuses on the compound's role as an inhibitor of GABA transporters (GATs). Compounds derived from this compound have shown promise in inhibiting GABA uptake, which is crucial for managing neuropathic pain . This highlights its potential as a therapeutic agent in neurology.

Case Studies

  • Inhibition of Inflammatory Cytokines :
    • Study Design : Compounds synthesized from 4-amino-N-hydroxybutanamide were tested for their effects on cytokine levels.
    • Findings : Compounds demonstrated significant inhibition of IL-1β and IL-6 mRNA expression in vitro. In vivo studies confirmed reduced levels of these cytokines after administration, indicating effective modulation of inflammatory pathways .
  • GABA Transporter Inhibition :
    • Study Design : Newly synthesized amino acids were assessed for their inhibitory effects on GABA transporters.
    • Findings : Certain derivatives showed selective inhibition toward mGAT subtypes, suggesting a potential role in treating conditions associated with GABAergic dysfunction .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural features compared to similar compounds:

CompoundKey FeaturesBiological Activity
4-Aminobutyric AcidSimple amino acidNeurotransmitter precursor
Hydroxylamine HydrochlorideHydroxylamine functional groupReducing agent; used in organic synthesis
N-HydroxybutanamideLacks amino groupLimited biological activity

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

4-amino-N-hydroxybutanamide;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c5-3-1-2-4(7)6-8;/h8H,1-3,5H2,(H,6,7);1H

InChI Key

DVJCOJNKSYZKRN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NO)CN.Cl

Origin of Product

United States

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